AZD5904

科学研究应用

AZD5904 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究髓过氧化物酶的抑制及其对氧化应激的影响。

生物学: 研究其在调节免疫反应和减少炎症中的作用。

作用机制

准备方法

AZD5904 的合成路线涉及制备 2-硫黄嘌呤类化合物。详细的合成路线和反应条件是专有的,未公开发布。 工业生产方法也是专有的,但通常涉及大规模合成和纯化过程,以确保高纯度和高收率 .

化学反应分析

AZD5904 经历了几种类型的化学反应,包括:

氧化: this compound 在强氧化剂存在下可以被氧化。

还原: 该化合物可以在特定条件下被还原,尽管这种情况不太常见。

取代: this compound 可以发生取代反应,特别是在硫黄嘌呤核心上。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用特定条件和试剂 .

相似化合物的比较

AZD5904 在作为髓过氧化物酶抑制剂的高选择性和效力方面是独特的。类似的化合物包括:

乳过氧化物酶抑制剂: 这些化合物抑制乳过氧化物酶,但对髓过氧化物酶的选择性较低。

甲状腺过氧化物酶抑制剂: 这些化合物抑制甲状腺过氧化物酶,但对髓过氧化物酶的选择性较低。

其他髓过氧化物酶抑制剂: PF-06282999 和 AZD5582 等化合物也抑制髓过氧化物酶,但它们的效力可能不同,选择性也可能不同

属性

IUPAC Name |

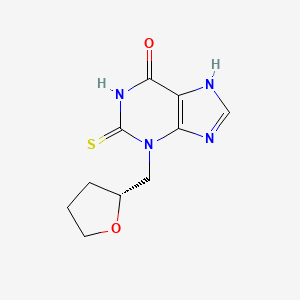

3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPDBEVKURKEII-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618913-30-7 | |

| Record name | AZD-5904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618913307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2R)-tetrahydrofuran-2-ylmethyl]-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-5904 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A9CG81VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

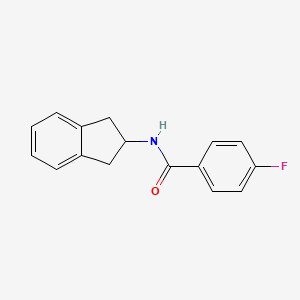

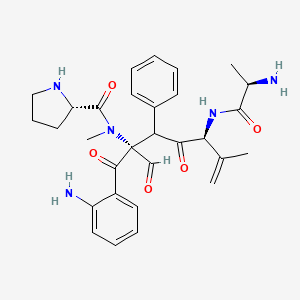

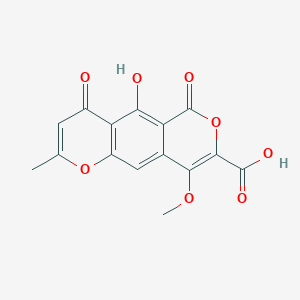

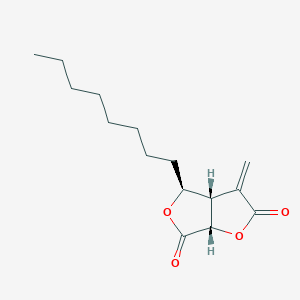

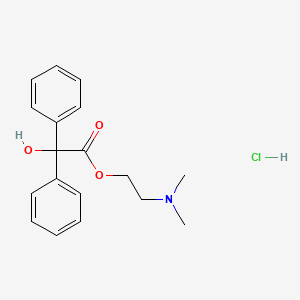

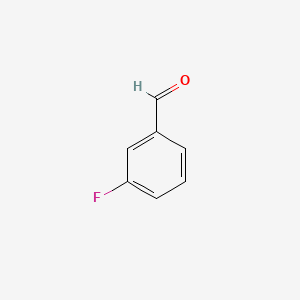

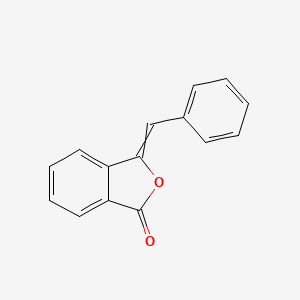

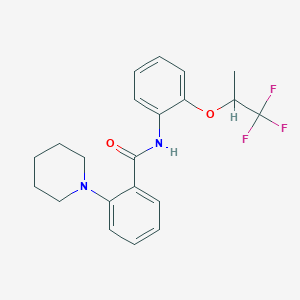

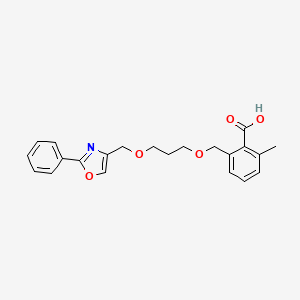

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AZD5904?

A1: this compound functions as a potent and irreversible inhibitor of myeloperoxidase (MPO) [, , , , , , ]. MPO is an enzyme primarily found in neutrophils, a type of white blood cell, and plays a role in the inflammatory response.

Q2: How does MPO inhibition affect insulin resistance in the context of a high-fat diet (HFD)?

A2: Studies in rats have shown that HFD leads to increased MPO levels and activity, contributing to microvascular insulin resistance [, ]. Treatment with this compound during HFD feeding selectively improved vascular insulin sensitivity, suggesting that MPO inhibition could be a potential therapeutic strategy for addressing vascular dysfunction in individuals with insulin resistance [, ].

Q3: Could this compound be beneficial in treating cancer, particularly in combination with other therapies?

A3: Research suggests that MPO contributes to resistance to immune checkpoint therapy (ICT) in melanoma []. Inhibiting MPO with this compound enhanced the response to ICT in preclinical melanoma models, leading to improved survival rates []. This finding indicates a potential for this compound as an adjuvant therapy to enhance the efficacy of ICT in certain cancers.

Q4: What are the implications of germline MPO variants in myeloid neoplasia?

A4: Recent studies have revealed a significant association between germline MPO variants and an increased risk of developing myeloid neoplasia (MN), including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) []. This association suggests that individuals with these variants may be predisposed to MN development, highlighting the need for further investigation into the underlying mechanisms [].

Q5: Does this compound show promise for treating hypertrophic cardiomyopathy (HCM)?

A5: Research indicates that MPO is present in cardiomyocytes and its levels are elevated in HCM []. Inhibiting MPO with this compound in HCM models showed promising results by alleviating relaxation defects in hypertrophic cardiomyocytes []. This suggests a potential therapeutic avenue for improving myocardial relaxation in HCM patients, but further investigations are necessary.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)